molecular formula C16H16BrNO2 B14931621 N-(2-bromophenyl)-2-phenoxybutanamide

N-(2-bromophenyl)-2-phenoxybutanamide

Cat. No.: B14931621
M. Wt: 334.21 g/mol
InChI Key: NHKMHLVJGSTNAQ-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-phenoxybutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butanamide structure through a phenoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-phenoxybutanamide typically involves a multi-step process. One common method includes the Buchwald-Hartwig amination, where 2-bromoaniline is reacted with 2,3-dibromonaphthalene to form intermediates. These intermediates are then further reacted under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve scalable and efficient synthetic routes. These methods often employ catalyst-free reactions in aqueous media to ensure environmental sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-phenoxybutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybutanoic acids, while reduction can produce phenoxybutanols .

Scientific Research Applications

N-(2-bromophenyl)-2-phenoxybutanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-phenoxybutanamide involves its interaction with specific molecular targets. The bromine atom in the phenyl ring plays a crucial role in its reactivity, allowing it to bind to target proteins and enzymes. This binding can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)-2-chloronicotinamide
  • N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide
  • N-(2-bromophenyl)naphthalen-2-amine

Uniqueness

N-(2-bromophenyl)-2-phenoxybutanamide is unique due to its specific structural features, such as the phenoxy linkage and the bromine atom on the phenyl ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21 g/mol

IUPAC Name

N-(2-bromophenyl)-2-phenoxybutanamide

InChI

InChI=1S/C16H16BrNO2/c1-2-15(20-12-8-4-3-5-9-12)16(19)18-14-11-7-6-10-13(14)17/h3-11,15H,2H2,1H3,(H,18,19)

InChI Key

NHKMHLVJGSTNAQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1Br)OC2=CC=CC=C2

Origin of Product

United States

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